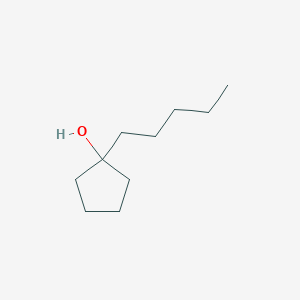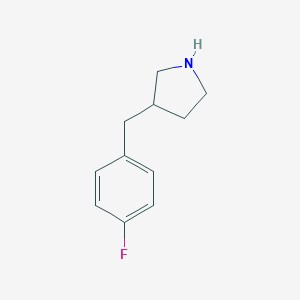
4-N-Butylphenylmagnesium bromide
Overview
Description
Synthesis Analysis 4-N-Butylphenylmagnesium bromide, as a Grignard reagent, is synthesized through the reaction of 4-N-butylphenyl bromide with magnesium in an ether solvent. This process is analogous to the synthesis of other phenylmagnesium bromides, which are typically prepared from corresponding aryl bromides. For example, the synthesis of crotylmagnesium bromide and α-methylallylmagnesium bromide involves the reaction of crotyl bromide and α-methylallyl bromide with magnesium, respectively (Nordlander, Young, & Roberts, 1961).
Molecular Structure Analysis The molecular structure of this compound, like other Grignard reagents, may exhibit complexity such as dimerization or formation of complex geometries due to intramolecular coordination. Studies on phenylmagnesium bromides with intramolecularly coordinating substituents have revealed the formation of structures that could provide insights into the coordination environment around the magnesium atom (Markies et al., 1991).
Chemical Reactions and Properties this compound undergoes typical Grignard reactions, such as nucleophilic addition to carbonyl compounds, transmetalation, and coupling reactions. The reactivity is influenced by the electronic and steric properties of the butylphenyl group. For instance, the reaction of Grignard reagents with α,β-unsaturated esters, ketones, and nitriles under anionic polymerization conditions has been investigated, revealing nuances in product distribution and reaction conditions (Yasuda, Kawabata, & Tsuruta, 1967).
Physical Properties Analysis The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure and interactions within solvents. Large angle X-ray scattering (LAXS) and extended X-ray absorption fine structure (EXAFS) studies on phenylmagnesium bromide have provided insights into the solvation and aggregation behavior of Grignard reagents in solution, which are relevant for understanding the physical properties of this compound (Wellmar, Hallberg, & Persson, 1991).
Chemical Properties Analysis The chemical properties of this compound, such as reactivity towards various electrophiles, nucleophiles, and its role in synthesis, are central to its utility in organic chemistry. The Grignard reagent's ability to form carbon-carbon bonds through reactions with electrophiles makes it a valuable tool for constructing complex organic molecules. The synthesis and reactions of Grignard reagents with perfluoro-n-octylmagnesium bromide highlight the synthetic utility and reactivity of these compounds (Smith, Soloski, & Tamborski, 1974).
Scientific Research Applications
Asymmetric Coupling : Arylmagnesium bromides, including 4-N-Butylphenylmagnesium bromide, are used in asymmetric coupling reactions with allylic esters. This process, catalyzed by nickel complexes, leads to the formation of high-yield chiral products (Hiyama & Wakasa, 1985).
Synthesis of Hydrocarbons : The reagent plays a role in the synthesis of hydrocarbons. For instance, phenylmagnesium halide, a related compound, has been used to synthesize certain hydrocarbons, demonstrating the reagent's utility in organic synthesis (Wittig, 1980).
Synthesis of Organic Compounds : It is used in the synthesis of various organic compounds, such as rosefuran and sesquirosefuran, showcasing its versatility in organic chemistry (TakedaAkira & TsuboiSadao, 1977).
Organometallic Chemistry : The compound is also significant in the study of organometallic chemistry, as illustrated in the research on the insertion of organomercury derivatives into silicon-carbon and carbon-hydrogen bonds (Seyferth, Shih, Dubac, Mazerolles, & Serres, 1973).
NMR Spectroscopy Studies : It has been a subject of nuclear magnetic resonance spectroscopy studies, providing insights into the structure of butenylmagnesium bromide, a related Grignard reagent (Nordlander, Young, & Roberts, 1961).
Fluoride Sensing : In a novel application, arylmagnesium bromide derivatives were used in the synthesis of a near-infrared region fluoride sensor, demonstrating its use in the development of chemical sensors (Zou, Liu, Mack, Wang, Tian, Lu, Li, & Shen, 2014).
Palladium-Catalyzed Cross-Coupling : The reagent is instrumental in palladium-catalyzed cross-coupling reactions, a critical process in modern organic synthesis (Kamikawa & Hayashi, 1997).
Safety and Hazards
Mechanism of Action
Target of Action
4-N-Butylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are known to be strong nucleophiles and bases, and they primarily target electrophilic carbon atoms, particularly those present in carbonyl groups .
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . The carbon-magnesium bond in the Grignard reagent is polar, which allows the carbon to act as a nucleophile. This results in the formation of a new carbon-carbon bond, leading to the expansion of the carbon skeleton .
Biochemical Pathways
Grignard reagents are commonly used in organic synthesis to form carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
As a grignard reagent, it is known to be highly reactive and unstable in the presence of water or oxygen . Therefore, it is unlikely to have significant bioavailability.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the electrophile it reacts with .
Action Environment
The action of this compound is highly dependent on the environment. It must be handled under an inert atmosphere (such as nitrogen or argon) and in anhydrous conditions due to its reactivity with water and oxygen . The reaction is typically carried out in a polar aprotic solvent, such as diethyl ether or tetrahydrofuran .
properties
IUPAC Name |
magnesium;butylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.BrH.Mg/c1-2-3-7-10-8-5-4-6-9-10;;/h5-6,8-9H,2-3,7H2,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDVPPVFTDVJOF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











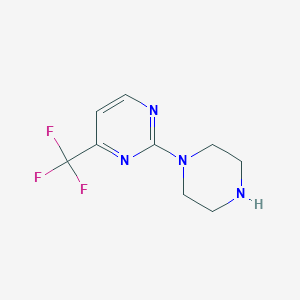
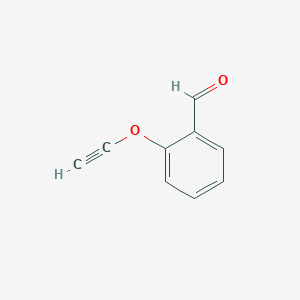
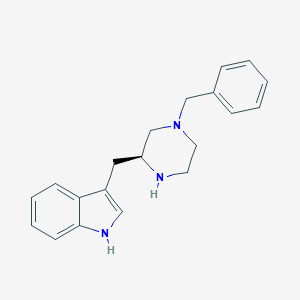
![1H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)
